molecular formula C15H20N2O B15260204 2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile

2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile

Cat. No.: B15260204
M. Wt: 244.33 g/mol
InChI Key: HQEFYNSEVVFQSF-UHFFFAOYSA-N
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Description

2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile is a structurally complex compound featuring a benzonitrile core substituted with a cyclopentyl ring bearing a hydroxymethyl group and a 2-aminoethyl side chain. This molecule combines aromatic, alicyclic, and polar functional groups, which may confer unique physicochemical and pharmacological properties.

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

2-[2-amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl]benzonitrile

InChI

InChI=1S/C15H20N2O/c16-9-12-5-1-2-6-13(12)14(10-17)15(11-18)7-3-4-8-15/h1-2,5-6,14,18H,3-4,7-8,10-11,17H2

InChI Key

HQEFYNSEVVFQSF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CO)C(CN)C2=CC=CC=C2C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopentyl ring, followed by the introduction of the hydroxymethyl and aminoethyl groups. The final step involves the attachment of the benzonitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on cost-efficiency and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its cyclopentyl-hydroxymethyl moiety and 2-aminoethyl-benzonitrile backbone. Below is a comparative analysis with analogous molecules from the evidence:

a) 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol ()

  • Core Structure: Cyclohexanol ring vs. cyclopentyl-hydroxymethyl.
  • Substituents: 4-Methoxyphenyl and aminoethyl vs. benzonitrile and aminoethyl.
  • Synthetic Route : Prepared via borane-dimethyl sulfide (BDMS) or AlCl3-NaBH4 reduction, followed by N,N-dimethylation .
  • Relevance: Demonstrates the importance of ring size (cyclohexanol vs. cyclopentyl) in modulating steric and electronic properties.

b) 2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile ()

  • Core Structure : Shared benzonitrile backbone.
  • Substituents: 2-Chlorophenyl-ethylamino vs. cyclopentyl-hydroxymethyl-aminoethyl.
  • Molecular Weight : 256.73 g/mol (C15H13ClN2) vs. estimated ~263 g/mol for the target compound (C15H19N2O).

c) Ethyl 2-((1R,3R,4S)-3-ethyl-4-(hydroxymethyl)cyclopentyl)acetate ()

  • Core Structure : Cyclopentyl-hydroxymethyl group shared.
  • Functional Groups : Ester vs. benzonitrile.
  • Synthetic Route : Hydrogenation with Crabtree’s catalyst, emphasizing stereochemical control .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile C15H19N2O (estimated) ~263 Cyclopentyl-hydroxymethyl, benzonitrile
1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol C15H23NO2 249.35 Cyclohexanol, 4-methoxyphenyl
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile C15H13ClN2 256.73 2-Chlorophenyl, benzonitrile
Ethyl 2-((1R,3R,4S)-3-ethyl-4-(hydroxymethyl)cyclopentyl)acetate C12H22O3 214.30 Cyclopentyl-hydroxymethyl, ester

Research Findings and Implications

b) Structure-Activity Relationships (SAR)

  • Ring Size: Cyclopentyl groups (vs. cyclohexanol) may enhance metabolic stability due to reduced conformational flexibility .
  • Polar Groups : Hydroxymethyl and nitrile functionalities improve water solubility compared to halogenated analogs (e.g., 2-chlorophenyl in ) .

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